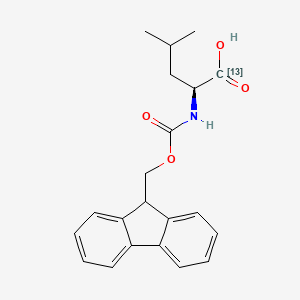

Fmoc-leucine-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methyl(113C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i20+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPJQFCAFFNICX-CHPITSPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583864 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(1-~13~C)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202114-53-2 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(1-~13~C)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Leucine-¹³C: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties of isotopically labeled Fmoc-L-leucine (¹³C), a critical reagent in modern proteomics, structural biology, and drug development. The inclusion of carbon-13 isotopes allows for the sensitive and specific tracking of leucine residues in peptides and proteins using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Core Properties of Fmoc-Leucine and its ¹³C-Labeled Variants

The incorporation of ¹³C isotopes into Fmoc-leucine results in a predictable mass shift, which is fundamental to its application in quantitative proteomics. The physical and chemical properties of the labeled compounds are largely comparable to the unlabeled analog, ensuring their seamless integration into established synthetic protocols.

Quantitative Data Summary

The following tables summarize the key quantitative properties of standard Fmoc-L-leucine and its common ¹³C-labeled isotopologues.

Table 1: General Properties of Fmoc-L-Leucine and ¹³C-Labeled Variants

| Property | Fmoc-L-leucine | Fmoc-L-leucine-1-¹³C | Fmoc-L-leucine-¹³C₆ | Fmoc-L-leucine-¹³C₆,¹⁵N |

| Molecular Formula | C₂₁H₂₃NO₄[1] | C₂₀¹³CH₂₃NO₄ | ¹³C₆C₁₅H₂₃NO₄ | ¹³C₆C₁₅H₂₃¹⁵NO₄ |

| Molecular Weight ( g/mol ) | 353.4[1] | 354.40 | 359.37[2] | 360.36[3][4] |

| Appearance | White to off-white solid[1] | Solid | Solid | Solid[3] |

| Melting Point (°C) | 148 - 163[1] | 152 - 156 | Not specified | 152 - 156[3] |

| Optical Activity [α]20/D | -25 ±2° (c=1 in DMF)[1] | -25° (c=0.5 in DMF) | Not specified | -25° (c=0.5 in DMF)[3] |

| CAS Number | 35661-60-0[1] | 202114-53-2 | 2483735-66-4[2] | 1163133-36-5[3][4] |

Table 2: Isotopic Purity and Mass Shift

| Compound | Isotopic Purity | Mass Shift (vs. unlabeled) |

| Fmoc-L-leucine-1-¹³C | 99 atom % ¹³C | M+1 |

| Fmoc-L-leucine-¹³C₆ | 97-99% | M+6 |

| Fmoc-L-leucine-¹³C₆,¹⁵N | 98 atom % ¹³C, 98 atom % ¹⁵N[3] | M+7[3] |

Table 3: Solubility Information

| Solvent | Solubility of Fmoc-L-leucine |

| Ethanol, DMSO, Dimethylformamide (DMF) | Approximately 30 mg/mL[5][6] |

| Aqueous Buffers | Sparingly soluble[5][6] |

A detailed study on the solubility of Fmoc-L-leucine in 12 different monosolvents from 283.15 to 323.15 K has been reported, indicating that solubility generally increases with rising temperature.[7][8] The dissolution process is noted to be significantly influenced by hydrogen bonding.[7][8]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-leucine-¹³C

The following is a generalized protocol for the incorporation of a Fmoc-leucine-¹³C residue into a peptide sequence using manual solid-phase peptide synthesis. This protocol is based on the widely used Fmoc/tBu strategy.

Materials and Reagents

-

Fmoc-L-leucine-¹³C (of desired isotopic labeling)

-

Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF for Fmoc deprotection

-

Coupling reagents:

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

-

Peptide synthesis vessel

-

Shaker or bubbler for agitation

Methodology

-

Resin Swelling: The resin is swelled in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with 20% piperidine in DMF. This is typically done in two steps: a brief initial treatment followed by a longer treatment of 15-20 minutes.

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling:

-

In a separate vessel, the Fmoc-L-leucine-¹³C (typically 3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with the coupling reagent (e.g., HBTU, HATU) and an organic base (e.g., DIPEA).

-

This activated amino acid solution is then added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours with agitation. The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.

-

-

Washing: The resin is washed with DMF to remove any unreacted reagents.

-

Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed as described in step 2.

-

Resin Washing and Drying: The resin is washed with DCM and methanol and then dried under vacuum.

-

Cleavage and Deprotection of Side Chains: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether. The crude peptide is then pelleted by centrifugation, washed with cold ether, and dried. The final product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of a ¹³C-labeled leucine residue.

References

- 1. chemimpex.com [chemimpex.com]

- 2. L-Leucine-ð-Fmoc (¹³Câ, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. L-Leucine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-4345-H-0.1 [isotope.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Collection - Solubility of FmocâlâLeucine in 12 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances - Journal of Chemical & Engineering Data - Figshare [figshare.com]

A Technical Guide to the Synthesis of ¹³C Labeled Fmoc-Amino Acids for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methodologies for synthesizing ¹³C labeled Nα-Fmoc-protected amino acids. These isotopically enriched building blocks are indispensable tools in modern biomedical research, enabling precise molecular tracking and structural analysis in applications ranging from NMR-based structural biology to quantitative proteomics and metabolic flux analysis. This document details both chemical and biological synthesis strategies, presenting quantitative data, step-by-step experimental protocols, and logical workflows to guide researchers in selecting the optimal synthesis method for their specific needs.

Core Synthesis Strategies: An Overview

The synthesis of ¹³C labeled Fmoc-amino acids can be broadly categorized into two main approaches: chemical synthesis and biological synthesis.

-

Chemical Synthesis: This approach offers precise control over the position of the ¹³C label, allowing for selective or uniform labeling patterns. It is particularly advantageous for producing non-natural amino acids and for achieving high isotopic enrichment. A notable and versatile method is the palladium-catalyzed C(sp³)–H functionalization for site-specific methylation.

-

Biological Synthesis: Leveraging the biosynthetic machinery of microorganisms, this method is often more cost-effective for producing uniformly labeled amino acids. Genetically engineered strains of E. coli are commonly used to produce amino acids from ¹³C-labeled precursors like glucose.

The choice between these methods depends on several factors, including the desired labeling pattern, the specific amino acid, required yield, and available resources.

Quantitative Comparison of Synthesis Methods

The efficiency of different synthesis methods can be evaluated based on key quantitative parameters such as chemical yield and the level of isotopic enrichment. The following table summarizes representative data for common synthesis strategies.

| Synthesis Method | Amino Acid Example | Labeling Position | Chemical Yield | Isotopic Enrichment (%) | Reference |

| Chemical Synthesis | |||||

| Palladium-Catalyzed C(sp³)–H Functionalization | ¹³C-γ2-Isoleucine | γ-methyl | 44% (for 2-aminovaleric backbone) | ~100% | [1] |

| ¹³C-γ1,γ2-Valine | γ-methyls | 70% (for dialkylated product) | ~100% | [1] | |

| Biological Synthesis | |||||

| E. coli Fermentation with ¹³C-Pyruvate | Valine | methyl groups | Protein Yield: 1.6 mg | >70% | [2] |

| Alanine | methyl group | Protein Yield: 1.35 mg | >85% | [2] | |

| E. coli Fermentation with ¹³C-Acetolactate | Valine | pro-S-methyl | Protein Yield: 1.32 mg | ~90% | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the chemical synthesis of ¹³C labeled Fmoc-amino acids.

Protocol 1: Palladium-Catalyzed Synthesis of ¹³C-Methyl Labeled Valine

This protocol describes the synthesis of ¹³C-γ1,γ2-Valine from N-phthaloyl-L-alanine 8-aminoquinoline amide, a key intermediate.[1]

Materials:

-

N-phthaloyl-L-alanine 8-aminoquinoline amide

-

¹³C-Iodomethane (¹³CH₃I)

-

Palladium acetate (Pd(OAc)₂)

-

Silver acetate (AgOAc)

-

Potassium carbonate (K₂CO₃)

-

tert-Butyl alcohol (t-BuOH)

-

Toluene

-

Standard glassware for organic synthesis

Procedure:

-

Preparation of the Reaction Mixture: In a flame-dried flask under an inert atmosphere, combine N-phthaloyl-L-alanine 8-aminoquinoline amide (1 equivalent), Pd(OAc)₂ (0.1 equivalents), and AgOAc (2 equivalents).

-

Solvent Addition: Add a 1:1 mixture of t-BuOH and toluene.

-

Addition of Base and Labeled Reagent: Add K₂CO₃ (2 equivalents) and ¹³CH₃I (3 equivalents).

-

Reaction Conditions: Heat the reaction mixture at 80 °C for 12 hours.

-

Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the ¹³C-dialkylated product.

-

Deprotection and Fmoc Protection: The resulting protected ¹³C-labeled valine derivative can then be deprotected and subsequently protected with an Fmoc group using standard procedures (see Protocol 2).

Protocol 2: Fmoc Protection of a ¹³C-Labeled Amino Acid

This protocol outlines the general procedure for the N-terminal protection of a ¹³C-labeled amino acid with the Fmoc group.

Materials:

-

¹³C-labeled amino acid

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Water

-

Diethyl ether

-

Standard glassware for organic synthesis

Procedure:

-

Dissolution of Amino Acid: Dissolve the ¹³C-labeled amino acid in a 10% solution of sodium bicarbonate in water.

-

Addition of Fmoc Reagent: Add a solution of Fmoc-OSu in acetone dropwise to the amino acid solution while stirring vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, remove the acetone under reduced pressure. Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

-

Acidification and Extraction: Acidify the aqueous layer to pH 2 with 1 M HCl. The Fmoc-protected amino acid will precipitate out of solution. Extract the product with ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the ¹³C-labeled Fmoc-amino acid.

Decision-Making and Experimental Workflows

The selection of an appropriate synthesis strategy is a critical step in any research project involving ¹³C labeled amino acids. The following diagrams, generated using the DOT language, illustrate the logical workflow for choosing a synthesis method and a general experimental workflow for chemical synthesis.

Caption: Decision tree for selecting a synthesis method for ¹³C labeled amino acids.

Caption: General experimental workflow for the chemical synthesis of a ¹³C labeled Fmoc-amino acid.

Conclusion

The synthesis of ¹³C labeled Fmoc-amino acids is a critical enabling technology for a wide range of advanced research applications. This guide has provided an overview of the primary chemical and biological synthesis methods, along with quantitative data and detailed experimental protocols to aid researchers in their endeavors. By carefully considering the experimental requirements and utilizing the provided workflows, scientists can effectively produce the necessary isotopically labeled building blocks to advance their research in drug development, structural biology, and metabolomics.

References

A Technical Guide to N-(9-Fluorenylmethoxycarbonyl)-L-leucine-¹³C

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical structure and properties of N-(9-Fluorenylmethoxycarbonyl)-L-leucine-¹³C (Fmoc-L-Leucine-¹³C). This isotopically labeled amino acid derivative is a critical reagent in peptide synthesis, proteomics, metabolomics, and drug development.[][2] The incorporation of a stable isotope allows for precise tracking and quantification of peptides and proteins in complex biological systems.[2][3]

Chemical Structure and Composition

Fmoc-L-Leucine-¹³C is a derivative of the essential amino acid L-leucine. It is characterized by two key modifications:

-

N-terminal Protection: The alpha-amino group of L-leucine is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This bulky, base-labile protecting group is fundamental to its application in Fmoc-based solid-phase peptide synthesis (SPPS).

-

Isotopic Labeling: The molecule contains one or more Carbon-13 (¹³C) atoms in place of the naturally more abundant Carbon-12 (¹²C). The position and number of ¹³C atoms can vary depending on the synthetic process and intended application. Common labeling patterns include labeling at the carboxyl carbon (C1) or uniformly across all six carbon atoms of the leucine moiety.[4][5]

The IUPAC name for this compound is (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid, with the position of the ¹³C specified (e.g., -1-¹³C).[6][7]

Below is a diagram illustrating the relationship between the core components of the molecule.

References

- 2. chempep.com [chempep.com]

- 3. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. L-Leucine-ð-Fmoc (¹³Câ, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. FMOC-LEU-OH (C1-13C) CAS#: 202114-53-2 [amp.chemicalbook.com]

- 7. Fmoc-leucine | C21H23NO4 | CID 1549133 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fmoc-Leucine-¹³C₆ in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of stable isotope labeling in peptide synthesis has revolutionized the study of biological systems. Among the arsenal of labeled amino acids, Fmoc-L-leucine-¹³C₆ stands out as a powerful tool for elucidating protein structure, dynamics, and quantification. Its integration into solid-phase peptide synthesis (SPPS) provides researchers with a non-radioactive, high-purity probe for a variety of sophisticated applications, from absolute quantification of proteins in complex mixtures to the intricate analysis of peptide-receptor interactions. This technical guide provides an in-depth exploration of the applications of Fmoc-leucine-¹³C₆, complete with detailed experimental protocols, quantitative data, and workflow visualizations to empower researchers in their scientific endeavors.

Core Applications of Fmoc-Leucine-¹³C₆ in Peptide Synthesis

The primary utility of incorporating Fmoc-leucine-¹³C₆ into a peptide sequence lies in the introduction of a specific mass shift. With all six carbon atoms in the leucine side chain being the heavy ¹³C isotope, a predictable mass increase is achieved. This mass difference is the cornerstone of its two major applications:

-

Quantitative Proteomics: In mass spectrometry-based proteomics, peptides containing ¹³C₆-leucine serve as ideal internal standards for the absolute quantification (AQUA) of their endogenous, unlabeled counterparts.[1][2] Because the stable isotope-labeled (SIL) peptide is chemically identical to the native peptide, it co-elutes during liquid chromatography and exhibits the same ionization efficiency in the mass spectrometer. The known concentration of the spiked-in SIL peptide allows for the precise calculation of the absolute amount of the target protein in a biological sample.

-

Structural Biology via NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides and proteins in solution. The incorporation of ¹³C-labeled amino acids, such as ¹³C₆-leucine, provides additional NMR-active nuclei, which can be used to resolve spectral overlap and obtain crucial distance restraints for structure calculation.[3][4] This is particularly valuable for studying the interactions of peptide ligands with their receptors, such as G protein-coupled receptors (GPCRs).[2][5]

Data Presentation: Quantitative Parameters

The successful application of Fmoc-leucine-¹³C₆ relies on its high isotopic purity and predictable behavior in peptide synthesis. The following tables summarize key quantitative data associated with this labeled amino acid.

| Parameter | Typical Value | Source/Supplier Information |

| Isotopic Enrichment | >99% | Cambridge Isotope Laboratories, Inc., Sigma-Aldrich |

| Chemical Purity | >98% | Cambridge Isotope Laboratories, Inc., Sigma-Aldrich |

| Mass Difference (vs. Unlabeled Leucine) | +6.02 Da | Theoretical Calculation |

| Molecular Weight (Fmoc-L-leucine-¹³C₆) | ~359.37 g/mol | Cambridge Isotope Laboratories, Inc. |

Table 1: Key Specifications of Commercially Available Fmoc-L-leucine-¹³C₆.

| Analyte | Description | Expected Mass Shift (Da) |

| Fmoc-L-leucine-¹³C₆ | Labeled Amino Acid | +6.02 |

| Peptide with one ¹³C₆-Leucine | A peptide containing a single ¹³C₆-Leucine residue | +6.02 |

| Peptide with two ¹³C₆-Leucines | A peptide containing two ¹³C₆-Leucine residues | +12.04 |

Table 2: Expected Mass Shifts in Mass Spectrometry Analysis.

Experimental Protocols

The incorporation of Fmoc-leucine-¹³C₆ into a peptide sequence follows the standard workflow of Fmoc-based solid-phase peptide synthesis (SPPS). The chemical reactivity of the labeled amino acid is virtually identical to its unlabeled counterpart, and therefore, no significant modifications to standard protocols are generally required.

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a generic peptide incorporating Fmoc-L-leucine-¹³C₆.

1. Resin Preparation (Swelling):

-

Weigh the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) for the desired synthesis scale (e.g., 0.1 mmol).

-

Place the resin in a fritted reaction vessel.

-

Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.

-

Drain the DMF.

2. First Amino Acid Coupling (if not pre-loaded):

-

Follow a standard protocol for coupling the first Fmoc-protected amino acid to the resin if a pre-loaded resin is not used.

3. SPPS Cycle for Subsequent Amino Acids:

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (Incorporation of Fmoc-L-leucine-¹³C₆):

-

In a separate tube, dissolve Fmoc-L-leucine-¹³C₆ (3-5 equivalents relative to resin loading) in DMF.

-

Add a coupling agent (e.g., HBTU, 3-5 eq.) and a base (e.g., N,N-diisopropylethylamine, DIPEA, 6-10 eq.).

-

Pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

-

Wash the resin with DMF (3-5 times).

-

-

Repeat the SPPS cycle for each amino acid in the peptide sequence.

4. Final Deprotection:

-

Perform a final Fmoc deprotection as described in step 3.

5. Cleavage and Deprotection:

-

Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

-

Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

6. Purification and Analysis:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and isotopic incorporation of the final peptide by mass spectrometry.

Visualizing the Workflows

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

A diagram illustrating the key steps in the Fmoc-SPPS cycle for incorporating Fmoc-leucine-¹³C₆.

Absolute Quantification (AQUA) Workflow

References

- 1. peptide.com [peptide.com]

- 2. Illuminating GPCR Signaling Mechanisms by NMR Spectroscopy with Stable-Isotope Labeled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.mpg.de [pure.mpg.de]

- 5. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Fmoc-Leucine and its ¹³C-Labeled Isotopologues

This technical guide provides essential information on the molecular properties of Fmoc-L-leucine and its stable isotope-labeled counterpart, Fmoc-L-leucine-¹³C. This information is critical for researchers and scientists in the fields of peptide synthesis, proteomics, and drug development who utilize these compounds as building blocks for creating precisely labeled peptides for use in quantitative mass spectrometry and NMR studies.

Molecular Properties and Isotopic Labeling

N-α-(9-Fluorenylmethoxycarbonyl)-L-leucine (Fmoc-L-leucine) is a derivative of the amino acid leucine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1][2][3] This protecting group is instrumental in solid-phase peptide synthesis. For advanced applications, particularly in quantitative proteomics, stable isotope-labeled versions of Fmoc-leucine are employed. The incorporation of carbon-13 (¹³C) isotopes results in a defined mass shift, enabling differentiation and quantification of peptides in complex biological samples.

The following table summarizes the molecular formula and weight of the standard, unlabeled Fmoc-L-leucine, as well as its commonly available ¹³C-labeled isotopologues.

| Compound | Molecular Formula | Number of ¹³C Atoms | Molecular Weight ( g/mol ) |

| Fmoc-L-leucine | C₂₁H₂₃NO₄[1][2][3][4] | 0 | 353.4[1][2][4] |

| Fmoc-L-leucine-1-¹³C | C₂₀¹³CH₂₃NO₄ | 1 | 354.4[5][6] |

| Fmoc-L-leucine-¹³C₆ | ¹³C₆C₁₅H₂₃NO₄ | 6 | 359.37[7] |

| Fmoc-L-leucine-¹³C₆,¹⁵N | ¹³C₆C₁₅H₂₃¹⁵NNO₄ | 6 | 360.36[8] |

Logical Relationship of Isotopic Labeling

The diagram below illustrates the relationship between the unlabeled Fmoc-L-leucine and its isotopically labeled forms. The introduction of heavier isotopes results in a corresponding increase in the overall molecular weight of the compound.

Experimental Protocols

The determination of the molecular weight of these compounds is typically achieved through mass spectrometry. A detailed experimental protocol for this analysis is outlined below.

Mass Spectrometry Protocol for Molecular Weight Determination

Objective: To accurately determine the molecular weight of Fmoc-L-leucine and its ¹³C-labeled isotopologues.

Materials:

-

Fmoc-L-leucine or its ¹³C-labeled analogue

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Mass spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the analyte at a concentration of 1 mg/mL in methanol.

-

From the stock solution, prepare a working solution of 10 µg/mL by diluting with a 50:50 mixture of methanol and water containing 0.1% formic acid.

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Infusion: Directly infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Mass Range: Scan a mass-to-charge (m/z) range that encompasses the expected molecular ion (e.g., m/z 100-500).

-

Data Acquisition: Acquire data in full scan mode. The protonated molecule [M+H]⁺ will be the primary ion observed.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

The molecular weight is calculated by subtracting the mass of a proton (approximately 1.007 Da) from the observed m/z value of the [M+H]⁺ peak.

-

For isotopically labeled compounds, the observed mass will be shifted by approximately 1.003 Da for each ¹³C atom and approximately 0.997 Da for each ¹⁵N atom compared to the unlabeled compound.

-

The workflow for this experimental protocol is visualized in the following diagram.

References

- 1. caymanchem.com [caymanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Fmoc-leucine | C21H23NO4 | CID 1549133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fmoc-Leu-OH-1-13C 13C 99atom 202114-53-2 [sigmaaldrich.com]

- 7. L-Leucine-ð-Fmoc (¹³Câ, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. L-Leucine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-4345-H-0.1 [isotope.com]

A Comprehensive Technical Guide to Commercial Suppliers and Applications of Fmoc-L-leucine-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers of Fmoc-L-leucine-¹³C₆ and its dually labeled counterpart, Fmoc-L-leucine-¹³C₆,¹⁵N. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize isotopically labeled amino acids in their work. The guide details quantitative data from various suppliers, provides experimental protocols for key applications, and visualizes relevant biological pathways and experimental workflows.

Introduction

Fmoc-L-leucine-¹³C₆ is a stable isotope-labeled amino acid that is crucial for a variety of applications in proteomics, drug discovery, and metabolic research. The incorporation of ¹³C atoms into the leucine molecule allows for its use as a tracer in mass spectrometry-based analyses, enabling the precise quantification of protein synthesis, turnover, and metabolic flux. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it particularly suitable for solid-phase peptide synthesis (SPPS). This guide offers a detailed examination of the commercially available forms of this essential research tool.

Commercial Supplier Data

The following tables summarize the quantitative data for Fmoc-L-leucine-¹³C₆ and Fmoc-L-leucine-¹³C₆,¹⁵N from prominent commercial suppliers. This information is intended to facilitate a comparative analysis for procurement purposes.

Fmoc-L-leucine-¹³C₆

| Supplier | Catalog Number | Isotopic Purity | Chemical Purity | Molecular Weight | Package Size(s) |

| Cambridge Isotope Laboratories, Inc. | CLM-3683 | 97-99% | ≥98% | 359.37 | Contact for details |

| Alfa Chemistry | ACMA00051113 | Not Specified | ≥95% (HPLC) | 359.4 | Contact for details |

Fmoc-L-leucine-¹³C₆,¹⁵N

| Supplier | Catalog Number | Isotopic Purity | Chemical Purity | Molecular Weight | Package Size(s) | List Price (USD) |

| Cambridge Isotope Laboratories, Inc. | CNLM-4345-H | ¹³C, 99%; ¹⁵N, 99% | ≥98% | 360.36 | 0.1 g | $834.00[1] |

| Sigma-Aldrich | 593532 | ¹³C, 98 atom %; ¹⁵N, 98 atom % | 99% (CP) | 360.36 | 100 mg, 500 mg | $887.00 (100 mg)[2] |

| MedChemExpress | HY-101064S1 | ¹³C, 99.4 atom %; ¹⁵N, 99.8 atom % | 99.90% (HPLC) | 360.36 | Contact for details | Contact for pricing |

| Anaspec | AS-61408 | Not Specified | ≥95% (HPLC) | 360.4 | 0.25 g | $1,285.00[3] |

Key Applications and Experimental Protocols

Fmoc-L-leucine-¹³C₆ and its isotopic variants are instrumental in two primary areas of research: solid-phase peptide synthesis for the production of labeled peptides and metabolic labeling for quantitative proteomics, most notably in Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize a peptide with a ¹³C-labeled leucine residue for use as an internal standard in mass spectrometry-based quantification assays.

Methodology: The following protocol outlines the manual Fmoc SPPS process.

Materials:

-

Fmoc-L-leucine-¹³C₆

-

Appropriate resin (e.g., Wang resin for C-terminal carboxylic acid, Rink amide resin for C-terminal amide)

-

Other required Fmoc-protected amino acids

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine)

-

DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

First Amino Acid Coupling (if not pre-loaded):

-

Dissolve the first Fmoc-amino acid (e.g., Fmoc-L-leucine-¹³C₆) and a coupling agent in DMF.

-

Add the activation agent (e.g., DIPEA) and immediately add the solution to the resin.

-

Agitate for 2 hours.

-

Wash the resin with DMF.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes.

-

Drain and repeat the piperidine treatment for another 5-10 minutes.

-

Thoroughly wash the resin with DMF.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid by dissolving it with HBTU and DIPEA in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Wash the resin with DMF.

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: Perform a final Fmoc deprotection as described in step 3.

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the solution to separate the cleaved peptide from the resin.

-

-

Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.

-

Purification and Analysis: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

Objective: To quantitatively compare protein abundance between two cell populations (e.g., treated vs. untreated).

Methodology: SILAC involves metabolically labeling the entire proteome of cells by growing them in media containing "heavy" isotopically labeled amino acids.

Materials:

-

Cell line of interest

-

SILAC-grade cell culture medium deficient in L-leucine

-

"Light" L-leucine

-

"Heavy" L-leucine (e.g., L-leucine-¹³C₆)

-

Dialyzed fetal bovine serum (dFBS)

-

Standard cell culture reagents and equipment

-

Mass spectrometer

Protocol:

-

Adaptation Phase:

-

Culture the cells in the "heavy" SILAC medium (containing L-leucine-¹³C₆ and dFBS) for at least five to six cell divisions to ensure complete incorporation of the heavy amino acid.

-

Culture a parallel set of cells in the "light" SILAC medium (containing normal L-leucine).

-

Verify complete labeling by mass spectrometry analysis of a small protein sample.

-

-

Experimental Phase:

-

Once fully labeled, treat one cell population with the experimental condition (e.g., drug treatment), while the other serves as the control.

-

-

Sample Preparation:

-

Harvest the "heavy" and "light" cell populations.

-

Combine the two cell populations in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cell mixture and extract the proteins.

-

Digest the protein mixture into peptides using a protease such as trypsin.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS/MS).

-

The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the isotopic label.

-

Quantify the relative protein abundance by comparing the signal intensities of the "heavy" and "light" peptide pairs.

-

Visualizing Key Pathways and Workflows

To further aid in the understanding of the applications of Fmoc-L-leucine-¹³C₆, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a standard experimental workflow.

Leucine Activation of the mTORC1 Signaling Pathway

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis. Leucine is a potent activator of this pathway. The diagram below illustrates the simplified signaling cascade. Leucine promotes the localization of mTORC1 to the lysosomal surface, where it can be activated.

Caption: Simplified mTORC1 signaling pathway activated by leucine.

Experimental Workflow for a SILAC Experiment

The following diagram outlines the key steps in a typical SILAC experiment, from cell culture to data analysis. This workflow highlights the stages where isotopic labeling and mass spectrometry are employed for quantitative proteomics.

Caption: General experimental workflow for SILAC-based quantitative proteomics.

Conclusion

Fmoc-L-leucine-¹³C₆ is an indispensable tool for modern biological and chemical research. This guide has provided a detailed overview of its commercial availability, offering key quantitative data to aid in the selection of a suitable supplier. Furthermore, the detailed experimental protocols for SPPS and SILAC, along with the visual representations of the mTOR signaling pathway and a standard SILAC workflow, serve as a practical resource for researchers. The careful selection of high-purity isotopically labeled amino acids is paramount for the success of these sensitive and quantitative experimental techniques. Researchers are encouraged to consult the suppliers' technical documentation for the most up-to-date product specifications.

References

The Guardian of the Chain: A Technical Guide to the Safe Handling and Application of Fmoc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, Nα-Fmoc-protected amino acids stand as indispensable building blocks. Their pivotal role in the construction of complex peptide chains demands a comprehensive understanding of their safe handling, storage, and application. This technical guide provides an in-depth exploration of the safety protocols, experimental methodologies, and critical quality attributes associated with these vital reagents, ensuring both the integrity of your research and the safety of your laboratory personnel.

Hazard Identification and Safety Precautions

While many Fmoc-protected amino acids are not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is imperative to treat all laboratory chemicals with a high degree of caution.[1] The primary hazards associated with Fmoc-amino acids in their solid form are mechanical irritation to the skin, eyes, and respiratory tract.[2][3]

1.1. GHS Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin irritation | 2 | H315: Causes skin irritation[3] |

| Eye irritation | 2A | H319: Causes serious eye irritation[3] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[3] |

1.2. Personal Protective Equipment (PPE)

A robust PPE regimen is the first line of defense against potential exposure. The following PPE is mandatory when handling Fmoc-protected amino acids:

| PPE Category | Item | Specification |

| Eye Protection | Safety Glasses or Goggles | Must have side shields. Goggles are required when there is a risk of splashing. |

| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Inspect for tears before use.[2] |

| Body Protection | Laboratory Coat | Standard lab coat to protect clothing and skin. |

| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the powder outside of a fume hood to prevent inhalation. |

1.3. Handling and Storage

Proper handling and storage are critical to maintain the quality and stability of Fmoc-amino acids and to ensure a safe laboratory environment.

| Aspect | Recommendation |

| Handling | - Weigh Fmoc-amino acids in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of fine powders.[2] - Avoid dust formation during handling.[1] - Wash hands thoroughly after handling.[2] |

| Storage | - Store in a cool, dry, and well-ventilated area.[2] - Recommended storage temperature is typically 2-8°C, with long-term storage at -20°C.[3] - Keep containers tightly closed to prevent moisture absorption. - Store away from strong oxidizing agents.[1] |

Quality Specifications of Fmoc-Amino Acids

The purity of Fmoc-amino acids is paramount for the successful synthesis of high-quality peptides. Impurities can lead to side reactions, truncated sequences, and difficult purification processes.[4]

| Parameter | Specification | Rationale |

| HPLC Purity | ≥ 99.0% | Ensures the primary component is the desired Fmoc-amino acid.[5] |

| Enantiomeric Purity | ≥ 99.8% | Minimizes the incorporation of the incorrect stereoisomer into the peptide chain.[5] |

| Free Amino Acid | ≤ 0.2% | Prevents double insertions and enhances the long-term stability of the protected amino acid. |

| Fmoc-Dipeptide Impurities | ≤ 0.1% | Prevents the insertion of an incorrect dipeptide sequence. |

| Fmoc-β-Alanine Impurities | ≤ 0.1% | Avoids the incorporation of this common impurity arising from the Fmoc protecting group.[6] |

| Acetate Content | ≤ 0.02% | Minimizes chain termination by acetylation of the N-terminus. |

| Ethyl Acetate Content | ≤ 0.5% | Reduces the risk of acetic acid formation during long-term storage. |

Experimental Protocols

The following sections detail standardized protocols for the key steps in solid-phase peptide synthesis (SPPS) involving Fmoc-protected amino acids.

3.1. Resin Preparation (Swelling)

-

Objective: To swell the resin, allowing for optimal diffusion of reagents.

-

Methodology:

3.2. Fmoc Deprotection

-

Objective: To remove the N-terminal Fmoc protecting group to allow for the coupling of the next amino acid.

-

Methodology:

-

Add a 20% solution of piperidine in DMF to the swollen resin.[7][8]

-

Agitate the mixture for 5 minutes at room temperature.[7]

-

Drain the piperidine solution.[7]

-

Repeat the piperidine treatment for an additional 15-20 minutes.[7]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]

-

Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in blue beads).[7]

-

3.3. Amino Acid Coupling

-

Objective: To form a peptide bond between the free N-terminus of the growing peptide chain and the incoming Fmoc-amino acid.

-

Methodology (using HBTU/DIPEA):

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.[8]

-

Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and an activator base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.[8]

-

Allow the activation to proceed for a few minutes.[8]

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.[9]

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times).[8]

-

3.4. Cleavage and Deprotection

-

Objective: To cleave the synthesized peptide from the solid support and remove the side-chain protecting groups.

-

Methodology:

-

Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.[8]

-

Prepare a cleavage cocktail appropriate for the resin and the protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).[9]

-

Add the cleavage cocktail to the resin (typically 10-15 mL per gram of resin) and incubate at room temperature for 2-4 hours with occasional swirling.[7][8]

-

Filter the resin and collect the filtrate containing the cleaved peptide.[7]

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.[7][8]

-

Centrifuge the mixture to pellet the peptide.[7]

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.[7]

-

Visualizing Workflows and Logical Relationships

4.1. Experimental Workflow: Solid-Phase Peptide Synthesis Cycle

The following diagram illustrates the iterative nature of the Fmoc-SPPS cycle.

Caption: The core iterative cycle of Fmoc-based solid-phase peptide synthesis.

4.2. Logical Relationship: Troubleshooting Common SPPS Issues

This decision tree provides a logical approach to diagnosing and resolving common problems encountered during Fmoc-SPPS.

Caption: A decision tree for troubleshooting common issues in Fmoc-SPPS.

Conclusion

The safe and effective use of Fmoc-protected amino acids is fundamental to the advancement of peptide-based research and development. By adhering to the stringent safety protocols, understanding the critical quality parameters, and mastering the experimental methodologies outlined in this guide, researchers can ensure the integrity of their synthetic peptides and the safety of their laboratory environment. A thorough understanding of these principles empowers scientists to confidently navigate the complexities of peptide synthesis and contribute to the development of novel therapeutics and research tools.

References

- 1. fishersci.com [fishersci.com]

- 2. peptide.com [peptide.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.iris-biotech.de [media.iris-biotech.de]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Navigating the Landscape of Fmoc-Leucine-¹³C: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Fmoc-Leucine-¹³C, a critical isotopically labeled building block in modern peptide synthesis and metabolic research. Understanding these core physicochemical properties is paramount for optimizing experimental design, ensuring the integrity of synthesized peptides, and obtaining reliable data in drug development and proteomics. While specific quantitative data for the ¹³C-labeled variant is limited, this guide consolidates available information for the unlabeled analogue, which serves as a robust proxy due to the negligible impact of heavy isotope substitution on these characteristics.

Solubility Profile of Fmoc-Leucine

The solubility of Fmoc-protected amino acids is a crucial factor in solid-phase peptide synthesis (SPPS), directly impacting coupling efficiency and the purity of the final peptide product. Fmoc-Leucine, due to the hydrophobic nature of both the fluorenylmethoxycarbonyl (Fmoc) protecting group and the leucine sidechain, exhibits good solubility in a range of polar aprotic solvents commonly used in peptide synthesis.

Quantitative Solubility Data

The following table summarizes the approximate solubility of Fmoc-L-leucine in various organic solvents. These values are essential for preparing stock solutions and ensuring complete dissolution during the coupling steps of peptide synthesis.

| Solvent | Abbreviation | Approximate Solubility (mg/mL) | Reference |

| N,N-Dimethylformamide | DMF | ~30 | [1][2] |

| Dimethyl sulfoxide | DMSO | ~30 | [1][2] |

| Ethanol | EtOH | ~30 | [1][2] |

| 1:1 Ethanol:PBS (pH 7.2) | - | ~0.5 | [1][2] |

Note: The data presented is for unlabeled Fmoc-L-leucine. It is widely accepted in the scientific community that the incorporation of stable isotopes such as ¹³C has a negligible effect on the solubility of a molecule.

Factors Influencing Solubility

Several factors can influence the solubility of Fmoc-amino acids:

-

Solvent Polarity: Polar aprotic solvents like DMF and NMP are excellent choices for dissolving Fmoc-amino acids and facilitating peptide coupling reactions.[3]

-

Temperature: Solubility generally increases with temperature. Gentle warming can be employed to dissolve Fmoc-amino acids that are difficult to solubilize.

-

Nature of the Amino Acid Side Chain: The hydrophobicity of the leucine side chain contributes to its solubility profile in organic solvents.

Stability and Storage of Fmoc-Leucine-¹³C

The stability of the Fmoc protecting group is a cornerstone of the Fmoc-SPPS strategy. It is characterized by its stability under acidic conditions and its lability to basic conditions.

General Stability and Storage Recommendations

| Parameter | Recommendation | Rationale | Reference |

| Storage Temperature | Room Temperature or Refrigerated (+2°C to +8°C) | Minimizes potential degradation over long-term storage. | [1] |

| Storage Conditions | Crystalline solid, desiccated, protected from light | Protects from moisture and light-induced degradation. | |

| Long-term Stability | At least 2 years (as a solid) | The solid form is highly stable under recommended conditions. | [1] |

| Aqueous Solution Stability | Not recommended for storage for more than one day | Prone to hydrolysis and microbial growth. | [1][2] |

Chemical Stability

-

Acid Stability: The Fmoc group is stable to acidic conditions, which is why acid-labile protecting groups are used for the side chains in Fmoc-SPPS.[4]

-

Base Lability: The Fmoc group is readily cleaved by bases, most commonly a solution of 20% piperidine in DMF. This cleavage is the basis for the deprotection step in the SPPS cycle.[4]

Experimental Protocols

Protocol 1: Determination of Fmoc-Leucine Solubility

This protocol outlines a general method to determine the solubility of Fmoc-Leucine-¹³C in a specific solvent.

Materials:

-

Fmoc-Leucine-¹³C

-

Solvent of interest (e.g., DMF, DMSO)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Fmoc-Leucine-¹³C to a known volume of the solvent in a vial.

-

Stir the mixture vigorously at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the HPLC detector.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of Fmoc-Leucine-¹³C with known concentrations.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in mg/mL.

-

Protocol 2: Standard Fmoc-Deprotection in Solid-Phase Peptide Synthesis

This protocol describes the removal of the Fmoc protecting group from the N-terminus of a resin-bound peptide.

Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

Deprotection solution: 20% piperidine in DMF (v/v)

-

DMF for washing

-

Solid-phase synthesis vessel

Procedure:

-

Swell the peptide-resin in DMF.

-

Drain the DMF.

-

Add the deprotection solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture for a specified time (typically 5-20 minutes).

-

Drain the deprotection solution.

-

Repeat the treatment with the deprotection solution for another 5-20 minutes to ensure complete removal of the Fmoc group.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (typically 5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

The resin is now ready for the next amino acid coupling step.

Visualization of Key Processes

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the iterative cycle of Fmoc-SPPS, a fundamental process in which Fmoc-Leucine-¹³C is utilized.

References

A Researcher's Guide to 13C Labeled Amino Acids: Principles and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled compounds, particularly amino acids enriched with Carbon-13 (¹³C), has revolutionized our ability to probe the intricate workings of biological systems. These non-radioactive tracers provide a powerful tool to track the metabolic fate of amino acids, quantify protein dynamics, and elucidate complex cellular pathways.[1][2] This guide provides a comprehensive overview of the fundamental principles, experimental methodologies, and key applications of ¹³C labeled amino acids in modern research, with a focus on proteomics, metabolic flux analysis, and drug development.

Core Principles of ¹³C Amino Acid Labeling

Stable isotope labeling with amino acids involves replacing the naturally abundant Carbon-12 (¹²C) with the heavier, non-radioactive ¹³C isotope in specific amino acid molecules.[1][3] When cells are cultured in a medium where a standard essential amino acid is replaced by its ¹³C-labeled counterpart, the cells incorporate this "heavy" amino acid into newly synthesized proteins.[4][5] This incorporation results in a predictable mass shift in the labeled proteins and their constituent peptides, which can be accurately detected and quantified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7]

The key advantages of using ¹³C labeled amino acids include:

-

Safety: As stable isotopes are not radioactive, they can be used in standard laboratory settings without the need for specialized handling or disposal protocols.[1]

-

High Accuracy and Precision: The distinct mass difference between labeled and unlabeled biomolecules allows for precise quantification of their relative abundance.[1][4]

-

In Vivo and In Vitro Applications: Labeling can be performed directly in cell culture (in vivo) or in cell-free systems (in vitro), offering flexibility for various experimental designs.[8]

-

Versatility: ¹³C-labeled amino acids are instrumental in a wide array of applications, including quantitative proteomics, metabolic flux analysis, and studies of protein turnover and drug metabolism.[1][9]

Key Methodologies and Experimental Protocols

Two prominent techniques that leverage ¹³C labeled amino acids are Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and ¹³C-Metabolic Flux Analysis (¹³C-MFA) for studying cellular metabolism.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful method for the accurate relative quantification of protein abundance between different cell populations.[4][5][10][11] The technique relies on the metabolic incorporation of "light" (natural) and "heavy" (¹³C-labeled) amino acids into two distinct cell populations.[5]

Experimental Workflow for a Typical SILAC Experiment:

SILAC Experimental Workflow Diagram.

Detailed Protocol for SILAC using ¹³C-Arginine and ¹³C-Lysine:

-

Cell Culture Preparation:

-

Select two populations of the same cell line.

-

Culture one population in "light" medium containing standard L-arginine and L-lysine.

-

Culture the second population in "heavy" medium, where the standard arginine and lysine are replaced with ¹³C₆-L-arginine and ¹³C₆-L-lysine.[10]

-

Ensure cells are cultured for a sufficient number of doublings (typically at least five) to achieve complete incorporation of the labeled amino acids.[4]

-

-

Experimental Treatment:

-

Apply the experimental treatment (e.g., drug administration, growth factor stimulation) to the "heavy" labeled cell population, while the "light" population serves as the control.

-

-

Sample Harvesting and Mixing:

-

Harvest both cell populations.

-

Count the cells from each population and mix them in a 1:1 ratio.

-

-

Protein Extraction and Digestion:

-

Lyse the combined cell mixture to extract the total proteome.

-

Denature, reduce, and alkylate the proteins to prepare them for enzymatic digestion.

-

Digest the protein mixture into peptides using a protease such as trypsin. Trypsin is commonly used as it cleaves C-terminal to arginine and lysine, ensuring that most resulting peptides will contain a labeled amino acid.[10]

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

-

The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the ¹³C labeling.

-

-

Data Analysis:

-

Quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.[5]

-

Quantitative Data from a Representative SILAC Experiment:

| Protein ID | Gene Name | SILAC Ratio (Heavy/Light) | p-value | Regulation |

| P02768 | ALB | 0.98 | 0.85 | Unchanged |

| P60709 | ACTB | 1.05 | 0.72 | Unchanged |

| P12345 | XYZ | 2.54 | 0.001 | Upregulated |

| Q67890 | ABC | 0.45 | 0.005 | Downregulated |

This table represents simulated data for illustrative purposes.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[6][7] It involves introducing a ¹³C-labeled substrate, such as a ¹³C-amino acid or ¹³C-glucose, into the cell culture and then measuring the distribution of the ¹³C label in downstream metabolites.[6][7]

Logical Workflow for a ¹³C-MFA Experiment:

13C-Metabolic Flux Analysis (MFA) Workflow.

Detailed Protocol for ¹³C-MFA using a ¹³C-labeled Amino Acid Tracer:

-

Experimental Design:

-

Construct a metabolic model of the pathways of interest.

-

Select an appropriate ¹³C-labeled tracer (e.g., [U-¹³C₅]-Glutamine) that will provide informative labeling patterns for the fluxes to be determined.[13]

-

-

Isotope Labeling Experiment:

-

Culture cells in a defined medium containing the ¹³C-labeled tracer until they reach a metabolic and isotopic steady state.

-

-

Sample Collection and Metabolite Extraction:

-

Rapidly quench metabolism to halt enzymatic activity.

-

Extract intracellular metabolites.

-

-

Measurement of Labeling Patterns:

-

Analyze the isotopic labeling patterns of key metabolites, often proteinogenic amino acids, using Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS.[7] Protein-bound amino acids provide a time-integrated measure of the labeling state of their precursor pools.

-

-

Measurement of Extracellular Fluxes:

-

Measure the rates of substrate uptake and product secretion from the culture medium.

-

-

Computational Flux Estimation:

-

Use specialized software to estimate the intracellular metabolic fluxes by fitting the experimentally measured labeling data and extracellular rates to the metabolic model.

-

Representative Data from a ¹³C-MFA Study:

| Metabolic Reaction | Flux (nmol/10⁶ cells/hr) | 95% Confidence Interval |

| Glycolysis (Glucose -> Pyruvate) | 150.2 | [145.8, 154.6] |

| Pentose Phosphate Pathway | 12.5 | [11.2, 13.8] |

| TCA Cycle (Citrate Synthase) | 35.8 | [33.1, 38.5] |

| Glutamine Anaplerosis | 25.1 | [23.9, 26.3] |

This table represents simulated data for illustrative purposes.

Applications in Research and Drug Development

Quantitative Proteomics

As detailed in the SILAC section, ¹³C-labeled amino acids are fundamental to quantitative proteomics. They enable the precise measurement of changes in protein expression in response to various stimuli, genetic modifications, or disease states.[4][5][11]

Metabolic Pathway Analysis

¹³C-MFA provides a detailed map of cellular metabolism, allowing researchers to understand how cells rewire their metabolic pathways in different conditions, such as cancer.[6][14] By tracing the flow of ¹³C atoms, it is possible to identify active and inactive pathways and quantify the contribution of different substrates to cellular bioenergetics and biosynthesis.[13]

Signaling Pathway Influencing Metabolism:

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. researchgate.net [researchgate.net]

- 3. Create relationship diagrams with Graphviz - Linux.com [linux.com]

- 4. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 10. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wiki-power.com [wiki-power.com]

Methodological & Application

Application Note: Efficient Incorporation of Fmoc-Leucine-¹³C in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of peptides is a powerful technique in proteomics, structural biology, and drug development. The incorporation of ¹³C-labeled amino acids, such as Fmoc-L-leucine-¹³C, into synthetic peptides enables a range of applications, including quantitative mass spectrometry (MS), and detailed structural analysis by nuclear magnetic resonance (NMR) spectroscopy. The physicochemical properties and chemical reactivity of an amino acid are not significantly altered by the substitution of ¹²C with ¹³C.[1] Consequently, standard and optimized protocols for Fmoc-based solid-phase peptide synthesis (SPPS) are directly applicable for the efficient incorporation of Fmoc-L-leucine-¹³C. This application note provides a detailed protocol for the incorporation of Fmoc-L-leucine-¹³C into a peptide sequence using manual or automated SPPS, along with methods for verifying its incorporation.

Core Principles

The synthesis of a peptide on a solid support involves a cyclical process of deprotection of the N-terminal Fmoc group of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid.[2] Due to the higher cost of isotopically labeled amino acids, it is crucial to ensure high coupling efficiency to maximize incorporation and minimize the waste of the valuable labeled reagent. This can be achieved through the use of highly efficient coupling reagents and optimized reaction conditions.

Experimental Protocols

This section details the step-by-step methodology for the incorporation of Fmoc-L-leucine-¹³C into a peptide chain using standard Fmoc-SPPS chemistry.

Materials and Reagents

-

Fmoc-L-leucine-¹³C

-

Standard Fmoc-protected amino acids

-

SPPS resin (e.g., Rink Amide or Wang resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl (hydroxyimino)cyanoacetate (Oxyma)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if cysteine is present)

-

Deionized water

-

Acetonitrile (ACN), HPLC grade

-

Diethyl ether, anhydrous

Resin Preparation and Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of Fmoc-Leucine-¹³C

This protocol is optimized to ensure the efficient incorporation of the expensive labeled amino acid.

-

In a separate vial, dissolve Fmoc-L-leucine-¹³C (1.5-2.0 equivalents relative to the resin loading capacity) in DMF.

-

Add Oxyma (1.5-2.0 equivalents) to the amino acid solution and mix until dissolved.

-

Add DIC (1.5-2.0 equivalents) to the solution and pre-activate for 5-10 minutes.

-

Add the activated Fmoc-L-leucine-¹³C solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To ensure complete coupling, perform a Kaiser test. A negative result (yellow beads) indicates the successful completion of the coupling. If the test is positive (blue beads), a second coupling is recommended.

Subsequent Amino Acid Couplings

Follow the standard Fmoc-SPPS protocol for coupling the remaining amino acids in the peptide sequence. Generally, a 3-5 fold excess of standard Fmoc-amino acids is used.

Final Deprotection and Cleavage

-

After the final coupling step, perform a final Fmoc deprotection as described above.

-

Wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the incorporation of ¹³C-leucine and the purity of the final peptide by mass spectrometry and, if desired, NMR spectroscopy.

Quantitative Data Summary

The following table summarizes the recommended quantitative parameters for the efficient incorporation of Fmoc-L-leucine-¹³C in SPPS.

| Parameter | Recommendation for Fmoc-Leucine-¹³C | Standard Fmoc-Amino Acids |

| Equivalents (vs. resin loading) | 1.5 - 2.0 | 3.0 - 5.0 |

| Coupling Reagent (DIC/Oxyma) | 1.5 - 2.0 eq. | 3.0 - 5.0 eq. |

| Coupling Time | 1 - 2 hours | 30 - 60 minutes |

| Monitoring | Kaiser Test (mandatory) | Kaiser Test (recommended) |

| Double Coupling | If Kaiser test is positive | If Kaiser test is positive |

Verification of ¹³C Incorporation

Mass Spectrometry (MS): The most direct method to confirm the successful incorporation of ¹³C-leucine is by analyzing the mass of the synthesized peptide. Each ¹³C atom adds approximately 1.00335 Da to the mass of the molecule compared to ¹²C.[1] The expected mass shift in the peptide will depend on the number of ¹³C atoms in the labeled leucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy can provide detailed information about the location of the ¹³C label within the peptide structure.

Visualizing the Workflow and Logic

Experimental Workflow for Fmoc-Leucine-¹³C Incorporation

Caption: Workflow for a single coupling cycle of Fmoc-Leucine-¹³C in SPPS.

Logical Relationships in the Protocol

Caption: Logical flow of the overall protocol for SPPS with ¹³C-leucine.

References

Application Notes and Protocols for Protein Quantification Using Fmoc-Leucine-¹³C₆ with Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Absolute quantification of proteins is a cornerstone of proteomics research, providing critical insights into cellular processes, disease mechanisms, and the efficacy of therapeutic interventions. The use of stable isotope-labeled peptides as internal standards, a technique often referred to as Absolute QUAntification (AQUA), offers a highly accurate and reproducible method for determining the precise amount of a target protein in a complex biological sample.

This document provides detailed application notes and protocols for the use of Fmoc-L-Leucine-¹³C₆ in the synthesis of heavy-labeled peptide standards for mass spectrometry-based absolute protein quantification. Fmoc-L-Leucine-¹³C₆ is a key reagent for introducing a known mass shift into a synthetic peptide, enabling its distinction from the endogenous, unlabeled ("light") counterpart during mass spectrometric analysis.

Application: Targeted Protein Quantification in mTOR Signaling Pathway Analysis

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and protein synthesis. Leucine is a potent activator of the mTORC1 complex, a key component of this pathway. Dysregulation of mTOR signaling is implicated in numerous diseases, including cancer and metabolic disorders.

Absolute quantification of key proteins within the mTOR pathway can provide valuable data on the pathway's activation state in response to stimuli (e.g., leucine administration) or therapeutic agents. By synthesizing ¹³C-labeled peptide standards for mTOR pathway proteins, researchers can accurately measure changes in their absolute abundance, offering a more precise understanding of the molecular mechanisms at play.

mTOR Signaling Pathway Activated by Leucine

Caption: Leucine-mediated activation of the mTORC1 signaling pathway leading to protein synthesis.

Experimental Protocols

I. Synthesis of a ¹³C-Labeled Peptide Standard Using Fmoc-L-Leucine-¹³C₆

This protocol outlines the solid-phase peptide synthesis (SPPS) of a target peptide with a ¹³C-labeled leucine residue.

Materials:

-

Fmoc-L-Leucine-¹³C₆

-

Other required Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

-

Peptide synthesizer or manual synthesis vessel

Protocol:

-

Resin Preparation: Swell the resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of the desired Fmoc-amino acid and a slightly lower molar equivalent of the coupling reagent (e.g., HBTU) in DMF.

-

Add 6-10 equivalents of DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

For incorporating Fmoc-L-Leucine-¹³C₆, use it at this step in the appropriate cycle of the peptide sequence.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).

-

Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

After the final amino acid coupling and deprotection, wash the resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether and dry it.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Verification: Confirm the mass and purity of the synthesized ¹³C-labeled peptide using mass spectrometry.

II. Absolute Quantification of a Target Protein Using the ¹³C-Labeled Peptide Standard (AQUA Workflow)

This protocol describes the use of the synthesized heavy peptide standard for the absolute quantification of an endogenous protein in a biological sample.

Materials:

-

Synthesized and purified ¹³C-labeled peptide standard

-

Biological sample (cell lysate, tissue homogenate, etc.)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-